1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)

Clinical Chemistry Diagnostic Assay Sensitivity Spectrophotometry

The target compound, systematically named 1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1), is commercially known as ADPS or ESPAS. It belongs to the class of 'new Trinder's reagents,' which are high water-soluble aniline derivatives used as chromogenic hydrogen donors in enzymatic spectrophotometric assays.

Molecular Formula C12H19NNaO4S
Molecular Weight 296.34 g/mol
Cat. No. B12058722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)
Molecular FormulaC12H19NNaO4S
Molecular Weight296.34 g/mol
Structural Identifiers
SMILESCCN(CCCS(=O)(=O)O)C1=CC(=CC=C1)OC.[Na]
InChIInChI=1S/C12H19NO4S.Na/c1-3-13(8-5-9-18(14,15)16)11-6-4-7-12(10-11)17-2;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);
InChIKeyQGEPAFJOPDJYPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ADPS (1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)) Product Overview for Diagnostic Assay Procurement


The target compound, systematically named 1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1), is commercially known as ADPS or ESPAS. It belongs to the class of 'new Trinder's reagents,' which are high water-soluble aniline derivatives used as chromogenic hydrogen donors in enzymatic spectrophotometric assays [1]. In the presence of peroxidase and an oxidant like hydrogen peroxide, ADPS undergoes oxidative coupling with 4-aminoantipyrine (4-AA) to produce a stable quinoneimine dye with an absorption maximum at 540 nm, serving as a core indicator system in numerous clinical diagnostic kits [1].

Why ADPS Cannot Be Substituted with a Generic 'Trinder's Reagent' for Quality-Critical Procurement


Generic substitution within the Trinder's reagent class is technically unsound due to significant variations in key performance parameters. The original phenol-based Trinder's reagents produce chromophores with lower sensitivity and absorption maxima around 500-520 nm, which suffers from significant spectral interference with serum bilirubin [1]. In contrast, ADPS and other new Trinder's reagents are chemically engineered to overcome these limitations. The specific sulfopropyl substitution on the aniline ring not only dramatically increases water solubility but also shifts the absorption maximum to a longer wavelength and significantly boosts molar absorptivity [2]. Therefore, substituting ADPS with a different chromogen requires complete re-optimization of the assay's detection wavelength, sensitivity, and potential interference profile, directly impacting diagnostic result comparability.

Quantitative Differentiation Evidence for ADPS (CAS 82611-88-9) Against Traditional Chromogens


ADPS vs. Phenol in 4-AA System: 2.19-Fold Enhanced Absorbance Sensitivity

ADPS demonstrates a significant sensitivity advantage over the classical phenol-based hydrogen donor system. When coupled with 4-aminoantipyrine (4-AA), the ADPS oxidation product exhibits a 2.19-fold higher absorbance intensity compared to the phenol/4-AA chromophore system under the same conditions .

Clinical Chemistry Diagnostic Assay Sensitivity Spectrophotometry

ADPS Exhibits a Longer Peak Absorption Wavelength, Reducing Bilirubin Interference

The oxidative coupling product of ADPS with 4-AA has an absorption maximum at 540 nm . This is a critical improvement over first-generation phenol-based Trinder's reagents, which produce chromophores with peak absorption between 500-520 nm, a region heavily overlapped by the absorption spectrum of bilirubin (380-530 nm) . The 20-40 nm shift moves detection away from the primary bilirubin interference band.

Assay Interference Diagnostic Specificity Bilirubin

Superior Water Solubility of ADPS Simplifies Reagent Preparation vs. Aniline Derivatives

ADPS is a sodium salt of a sulfopropylated aniline, rendering it highly water-soluble. A vendor datasheet quantifies its solubility as ≥56.1 mg/mL in water , while being practically insoluble in organic solvents like DMSO and EtOH. This contrasts sharply with traditional aniline-based chromogens (e.g., N,N-dialkylanilines), which have limited water solubility and require organic co-solvents or acidic conditions for dissolution, potentially inhibiting enzyme activity .

Reagent Formulation Water Solubility High-Throughput Automation

High-Impact Application Scenarios for ADPS (82611-88-9) Based on Quantitative Differentiation


High-Sensitivity Enzymatic Assays for Low-Abundance Analytes (e.g., Uric Acid, Creatinine)

Leveraging the 2.19-fold higher absorbance intensity of the ADPS chromophore compared to phenol [1], this reagent is ideally suited for formulating diagnostic kits that target biomarkers present at low micromolar concentrations in serum. The enhanced sensitivity translates to a steeper calibration curve and better precision at the lower end of the clinical range, directly improving the diagnostic utility of tests for conditions like pre-eclampsia (uric acid) or chronic kidney disease (creatinine).

Robust High-Throughput Clinical Chemistry Analyzer Reagent Formulation

The combination of high water solubility (≥56.1 mg/mL) [1] and a chromophore peak at 540 nm, away from the primary bilirubin interference band , makes ADPS a robust choice for large-scale, multi-analyte platforms. The solubility simplifies the manufacture of stable, single-reagent liquid formats for automated systems, while the reduced spectral interference minimizes false positives in routine icteric patient samples, reducing the need for manual re-runs and improving laboratory workflow efficiency.

R&D Reference Standard for Next-Generation Chromogenic Substrate Development

As a well-characterized member of the new Trinder's reagent family with a defined molar absorptivity and the foundational comparison data from the seminal 1982 paper by Tamaoku et al. [1], ADPS serves as a benchmark standard. Researchers developing novel oxidase or peroxidase-based biosensors for food safety, environmental monitoring, or point-of-care diagnostics use ADPS as a control to calibrate the performance of new hydrogen donors, ensuring their novel systems meet or exceed the established sensitivity of this widely adopted standard.

Peroxidase Activity Assays in Bioanalytical and Food Chemistry

The specific reactivity of ADPS in the peroxidase/4-AA/hydrogen peroxide system makes it a precise tool for measuring peroxidase enzyme activity, a critical parameter in enzyme-linked immunosorbent assays (ELISAs) and food quality testing (e.g., blanching efficiency). Its stable color development and defined reaction pathway, as detailed in the original research [1], ensure reproducible kinetic measurements, unlike traditional substrates that may produce unstable or poorly defined chromophores.

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